molecular formula C14H22N2O2S B4732911 4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide

4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide

Cat. No.: B4732911
M. Wt: 282.40 g/mol
InChI Key: ZIWQCAFJCGVHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, also known as EMT or ET-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of compounds known as thiophene carboxamides and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide acts as an agonist for the endothelin A receptor and can activate this receptor in a dose-dependent manner. Activation of the endothelin A receptor leads to a range of downstream signaling events that ultimately result in the physiological effects of this compound. These effects include vasoconstriction, increased blood pressure, and increased cardiac output.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that are mediated by the activation of the endothelin A receptor. These effects include vasoconstriction, increased blood pressure, and increased cardiac output. This compound has also been shown to have pro-inflammatory effects and can stimulate the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has several advantages for use in lab experiments. It has a high affinity for the endothelin A receptor and can be used to selectively activate this receptor. This compound is also stable and can be stored for extended periods of time. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of endogenous endothelin. This compound is also expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the use of 4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in scientific research. One area of interest is the role of endothelin receptors in cancer. This compound has been shown to have anti-tumor effects in some cancer models and may have potential as a cancer therapy. Another area of interest is the development of more selective endothelin A receptor agonists. This compound has some selectivity for the endothelin A receptor, but more selective compounds would be useful for studying the role of this receptor in specific physiological processes. Finally, there is interest in the development of endothelin receptor antagonists for the treatment of cardiovascular disease and other conditions. This compound could be used as a starting point for the development of these compounds.

Scientific Research Applications

4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been used extensively in scientific research to study the role of endothelin receptors in various physiological processes. It has been shown to have a high affinity for the endothelin A receptor and can be used to selectively activate this receptor in vitro and in vivo. This compound has been used to study the role of endothelin receptors in cardiovascular function, renal function, and pulmonary function. It has also been used to study the role of endothelin receptors in cancer and inflammation.

Properties

IUPAC Name

4-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-12-11(2)19-10-13(12)14(17)15-4-5-16-6-8-18-9-7-16/h10H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWQCAFJCGVHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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